6-Chloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine
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Overview
Description
6-Chloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine is a chemical compound with the molecular formula C10H11ClN4O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine typically involves the following steps:
Formation of the pyrazolo[3,4-b]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the tetrahydropyran-2-yl group: This step involves the use of tetrahydropyranyl protecting groups and subsequent deprotection.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride for chlorination, nitric acid for nitration.
Major Products
Scientific Research Applications
6-Chloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyridine
- 6-Chloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrimidine
Uniqueness
6-Chloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloro-1-(oxan-2-yl)pyrazolo[3,4-b]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O/c11-8-6-12-7-5-13-15(10(7)14-8)9-3-1-2-4-16-9/h5-6,9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXKRPYMXVYWNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=NC(=CN=C3C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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